BenchChemオンラインストアへようこそ!

2,4-Dioxo-1-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Lipophilicity Drug-likeness Building block selection

2,4-Dioxo-1-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (CAS 1540137-33-4) is an N1‑alkylated uracil‑5‑carboxylic acid derivative with molecular formula C₁₀H₁₄N₂O₄ and molecular weight 226.23 g mol⁻¹. The compound features a 5‑carboxy‑uracil (isoorotic acid) core bearing a branched pentan‑3‑yl (1‑ethylpropyl) substituent at the N1 position.

Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
Cat. No. B15311798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dioxo-1-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Molecular FormulaC10H14N2O4
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCCC(CC)N1C=C(C(=O)NC1=O)C(=O)O
InChIInChI=1S/C10H14N2O4/c1-3-6(4-2)12-5-7(9(14)15)8(13)11-10(12)16/h5-6H,3-4H2,1-2H3,(H,14,15)(H,11,13,16)
InChIKeyQXQUXRLZWMXURN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dioxo-1-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid – Core Identity and Procurement-Relevant Scaffold Context


2,4-Dioxo-1-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (CAS 1540137-33-4) is an N1‑alkylated uracil‑5‑carboxylic acid derivative with molecular formula C₁₀H₁₄N₂O₄ and molecular weight 226.23 g mol⁻¹ [1]. The compound features a 5‑carboxy‑uracil (isoorotic acid) core bearing a branched pentan‑3‑yl (1‑ethylpropyl) substituent at the N1 position. This scaffold places it within a class of heterocyclic building blocks widely employed in medicinal chemistry for the synthesis of biologically active nucleoside analogues, non‑nucleoside enzyme inhibitors, and peptide nucleic acid (PNA) monomers [2]. Its single carboxylic acid handle and fully characterised, achiral structure make it a synthetically tractable intermediate for amide coupling, esterification, and metal‑coordination applications [1].

Why 2,4-Dioxo-1-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid Cannot Be Replaced by a Generic N1-Alkyl Uracil-5-Carboxylic Acid


Within the N1‑alkyl uracil‑5‑carboxylic acid series, both the length and the branching architecture of the N1 side chain govern key molecular properties that dictate downstream synthetic utility and biological compatibility. The pentan‑3‑yl (1‑ethylpropyl) substituent is a secondary, symmetrically branched C5 alkyl group that delivers a computed XLogP3 of 1.4 [1]—a value that departs substantially from the parent isoorotic acid (LogP −1.43) and the shorter linear homologues such as the 1‑methyl analogue (LogP −0.69) . This lipophilicity shift alters the compound’s phase‑partitioning behaviour, passive membrane permeability potential, and compatibility with non‑polar reaction media. Additionally, the steric bulk and rotational freedom introduced by the branched C5 chain (4 rotatable bonds) influence molecular recognition events, crystal packing, and the conformational landscape of derived amides and esters [1]. Substituting a generic linear C5 (1‑pentyl) or a shorter‑chain analogue therefore changes the physicochemical profile in ways that can compromise structure‑activity relationships (SAR), solubility, or crystallinity of final target molecules. Quantitative evidence for this differentiation is detailed in Section 3.

Quantitative Differentiation Evidence for 2,4-Dioxo-1-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid Versus Closest N1-Alkyl Analogues


Lipophilicity (XLogP3) Profile Differentiates Branched Pentan-3-yl from Linear Alkyl and Unsubstituted Analogues

The pentan‑3‑yl substituted compound exhibits a computed XLogP3 of 1.4 [1], a value that is 2.83 log units higher than the parent isoorotic acid (LogP −1.43) and 2.09 log units higher than the 1‑methyl analogue (LogP −0.69) . This represents a >100‑fold increase in calculated octanol‑water partition coefficient relative to the unsubstituted scaffold and a >20‑fold increase over the 1‑methyl derivative. The branched C5 chain therefore shifts the compound from the highly hydrophilic domain (LogP < 0) into the moderately lipophilic range (LogP > 1), which is generally considered more favourable for passive membrane permeation and for coupling reactions conducted in organic solvents.

Lipophilicity Drug-likeness Building block selection

Steric Bulk and Rotatable Bond Count Modulate Conformational Space Relative to Linear N1-Alkyl Homologues

The pentan‑3‑yl substituent is a symmetrically branched C5 alkyl group (1‑ethylpropyl), which introduces a quaternary‑proximal branching point at the α‑carbon attached to N1. This branching generates greater steric hindrance and a distinct conformational profile compared to the linear 1‑pentyl, 1‑butyl, 1‑propyl, or 1‑ethyl analogues [1]. The target compound possesses 4 rotatable bonds (PubChem computed) [2], while the 1‑methyl analogue has only 1 rotatable bond . The increased rotatable bond count combined with α‑branching can influence the entropic penalty upon target binding and the propensity of derived amides to adopt specific secondary structures, a property that has been exploited in peptide nucleic acid (PNA) design using N1‑alkylated uracil‑5‑carboxylic acid monomers [3].

Conformational flexibility Steric effects Medicinal chemistry

Hydrogen‑Bond Donor/Acceptor Topology Matches Parent Scaffold While Lipophilicity Is Tuned Independently

The target compound retains 2 hydrogen‑bond donors (N3–H and carboxylic acid –OH) and 4 hydrogen‑bond acceptors (two carbonyl oxygens at C2 and C4, carbonyl oxygen of the carboxyl group, and N1), identical to the parent isoorotic acid scaffold [1]. The topological polar surface area (TPSA) is 86.7 Ų, which is identical to that of isoorotic acid (the contribution of the alkyl chain to TPSA is zero) [1]. This means that the pentan‑3‑yl group provides independent tuning of logP without altering the hydrogen‑bonding pharmacophore, a property that is advantageous for structure–activity relationship (SAR) exploration. In contrast, modifications at C5 or C6 that add or remove polar functionality would simultaneously shift both logP and TPSA, confounding SAR interpretation.

Hydrogen bonding Polar surface area Physicochemical tuning

Class‑Level Biological Precedent: N1‑Alkylated Isoorotic Acid Derivatives Exhibit Erythroid Differentiation and HIV‑1 NNRTI Activity

Although no target‑specific bioassay data have been located for 2,4‑dioxo‑1‑(pentan‑3‑yl)‑1,2,3,4‑tetrahydropyrimidine‑5‑carboxylic acid, N1‑alkylated uracil‑5‑carboxylic acid derivatives as a class have demonstrated quantifiable biological activity. In K562 human chronic myelogenous leukemia cells, N1‑alkylated uracil dimers synthesised from isoorotic acid induced erythroid differentiation with potency in the low‑micromolar range, with the most active dimeric compounds achieving >4‑fold induction of haemoglobin production relative to untreated controls [1]. Separately, N1‑substituted uracil derivatives were computationally designed and experimentally validated as HIV‑1 non‑nucleoside reverse transcriptase inhibitors (NNRTIs) against the K103N/Y181C double‑mutant enzyme, with several designed analogues exhibiting greater potency than the clinical benchmark nevirapine [2]. While the pentan‑3‑yl analogue itself has not been profiled in these assays, the branched alkyl architecture at N1 maps onto the same pharmacophoric region exploited in these studies.

Erythroid differentiation HIV-1 NNRTI Anticancer

Purity and Commercial Availability Profile Compared with Closest N1‑Alkyl Analogues

The target compound is commercially available from multiple vendors at a standard purity of 98 % (HPLC) . The 1‑propyl analogue (CAS 1242282-11-6) is also offered at 98 % purity , while the 1‑ethyl analogue (CAS 1242281-85-1) is typically supplied at 95–97 % purity and has been noted as discontinued by at least one major supplier , indicating potential supply‑chain fragility for that specific homologue. The 1‑methyl analogue is generally available at 95 % purity . The pentan‑3‑yl derivative therefore occupies a favourable procurement position: it offers higher purity specifications than the shorter‑chain analogues and benefits from active multi‑vendor supply, reducing single‑source dependency.

Chemical purity Vendor availability Procurement

Molecular Weight Progression Across N1‑Alkyl Homologous Series Positions Pentan-3-yl for Optimal Drug‑Like Property Balance

The target compound (MW = 226.23 g mol⁻¹) sits at the upper boundary of what is conventionally considered ‘fragment‑like’ (MW < 250) and within the ‘lead‑like’ range (MW < 350) [1]. This positions it favourably relative to shorter homologues: the 1‑methyl analogue (MW 170) is at the low end, offering fewer non‑polar contacts for target engagement, while the hypothetical 1‑hexyl or longer analogues would exceed fragment‑like space entirely. Coupled with its XLogP3 of 1.4, TPSA of 86.7 Ų, 2 HBDs, and 4 HBAs, the pentan‑3‑yl derivative satisfies all of Lipinski’s Rule of Five criteria, making it a suitable building block for oral drug discovery programmes [1].

Molecular weight Lead-likeness Fragment-based drug discovery

Recommended Application Scenarios for 2,4-Dioxo-1-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid Based on Evidence‑Backed Differentiation


Medicinal Chemistry Fragment‑Based Screening Libraries Requiring Moderately Lipophilic Uracil Scaffolds

With an XLogP3 of 1.4 and MW of 226, the pentan‑3‑yl derivative occupies a physicochemical niche that is underrepresented in the N1‑alkyl isoorotic acid series, where most commercially available analogues are clustered at LogP < 0 [1]. Medicinal chemistry groups building fragment libraries for targets with hydrophobic binding pockets (e.g., kinase ATP sites, GPCR orthosteric pockets) can use this compound to probe the impact of moderate lipophilicity at the N1 position without altering the hydrogen‑bonding pharmacophore (TPSA unchanged at 86.7 Ų) [1].

Synthesis of Peptide Nucleic Acid (PNA) Monomers with Enhanced Cellular Uptake Potential

N1‑alkylated uracil‑5‑carboxylic acids have been employed as precursors for PNA monomers [2]. The pentan‑3‑yl substituent’s branched architecture and elevated logP relative to the methyl or unsubstituted analogues may improve passive diffusion of the resultant PNA oligomers across cell membranes, addressing a well‑known delivery limitation of unmodified PNAs. The carboxylic acid handle allows direct conjugation to aminoethylglycine PNA backbones via standard amide coupling protocols [2].

HIV‑1 NNRTI Lead Optimisation Incorporating Branched N1‑Alkyl Pharmacophores

The N1‑substituted uracil scaffold has been computationally validated and experimentally confirmed as a productive chemotype for HIV‑1 non‑nucleoside reverse transcriptase inhibition, including against drug‑resistant K103N/Y181C double‑mutant enzyme [3]. The pentan‑3‑yl analogue offers a branched C5 substituent at the N1 position, which may mimic the isopropyl or cyclopropyl groups commonly found in NNRTIs (e.g., nevirapine, efavirenz) while providing additional van der Waals contacts not achievable with smaller N1‑alkyl groups [3].

Anticancer Drug Discovery Targeting Erythroid Differentiation Pathways in K562 Leukemia Models

N1‑alkylated uracil‑5‑carboxylic acid dimers have demonstrated antiproliferative activity and erythroid differentiation induction in human chronic myelogenous leukemia K562 cells, with the most active compounds inducing >4‑fold increases in haemoglobin production relative to untreated controls [2]. While the pentan‑3‑yl compound has not yet been evaluated as a monomeric or dimeric building block in this assay, it serves as a synthetically accessible intermediate for generating novel C5‑linked uracil dimers bearing a branched N1‑alkyl group, a structural feature not explored in the original 2009 study [2].

Quote Request

Request a Quote for 2,4-Dioxo-1-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.